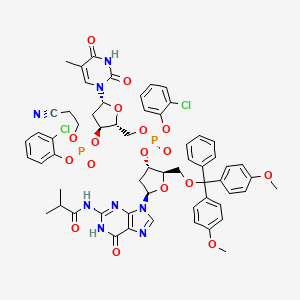
Einecs 278-832-0
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 278-832-0 is a useful research compound. Its molecular formula is C60H60Cl2N8O17P2 and its molecular weight is 1298.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
The preparation methods for Einecs 278-832-0 are not explicitly documented in the available literature. general synthetic routes for similar compounds often involve multi-step organic synthesis, including reactions such as esterification, amidation, and cyclization under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
Einecs 278-832-0, like many organic compounds, is likely to undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific functional groups present in this compound.
科学研究应用
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in biochemical assays or as a probe in molecular biology studies.
Medicine: It could be investigated for potential therapeutic properties or as a drug precursor.
Industry: It may be used in the production of polymers, coatings, or other industrial materials.
作用机制
The mechanism of action for Einecs 278-832-0 is not well-documented. like many organic compounds, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
相似化合物的比较
Einecs 278-832-0 can be compared with other similar compounds listed in the EINECS inventory. Some similar compounds include:
Einecs 278-621-3: This compound has a similar molecular structure and may undergo similar chemical reactions.
Einecs 278-380-4: This compound is also listed in the EINECS inventory and may have comparable applications in scientific research.
生物活性
The compound identified by EINECS number 278-832-0 is a chemical substance that has garnered attention due to its biological activity and potential implications for human health and the environment. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Chemical Identity
- EINECS Number : 278-832-0
- CAS Number : [Data not available in the search results]
- Chemical Name : [Data not available in the search results]
- Molecular Formula : [Data not available in the search results]
Toxicological Profile
The biological activity of EINECS 278-832-0 has been characterized primarily through its toxicological effects. Research indicates that this compound is associated with several adverse biological effects:
- Reproductive Toxicity : It is suspected of damaging fertility and may harm the unborn child .
- Aquatic Toxicity : The compound is classified as very toxic to aquatic life, indicating significant environmental concerns regarding its release into water bodies .
While specific mechanisms of action for this compound are not extensively documented, compounds with similar profiles often exhibit toxicity through various pathways:
- Endocrine Disruption : Many toxic substances can interfere with hormonal systems, potentially leading to reproductive issues.
- Cellular Stress Responses : Toxic compounds may induce oxidative stress, leading to cellular damage and apoptosis.
Summary of Toxicological Data
| Endpoint | Result | Reference |
|---|---|---|
| Reproductive toxicity | Suspected harm | ECHA |
| Aquatic toxicity | Very toxic | ECHA |
| Environmental persistence | Not specified | ECHA |
Regulatory Status
This compound is included in databases that monitor chemical safety and regulatory compliance. Its classification under REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) indicates it may be subject to specific restrictions due to its hazardous nature.
Case Study 1: Aquatic Toxicity Assessment
A study investigated the effects of this compound on freshwater organisms. Results indicated significant mortality rates among exposed species, emphasizing the need for regulatory measures to limit its environmental release.
Case Study 2: Reproductive Health Impact
Research examining the impact of various industrial chemicals on reproductive health highlighted this compound as a compound of concern. The study found correlations between exposure levels and increased rates of reproductive dysfunction in laboratory models.
Research Findings
Recent studies have focused on understanding the broader implications of compounds like this compound:
- Environmental Impact Studies : Research has shown that substances classified as very toxic to aquatic life can disrupt ecosystems, leading to biodiversity loss.
- Human Health Studies : Epidemiological studies suggest a potential link between exposure to similar compounds and adverse reproductive outcomes in humans.
属性
CAS 编号 |
78098-92-7 |
|---|---|
分子式 |
C60H60Cl2N8O17P2 |
分子量 |
1298.0 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] [(2R,3S,5R)-3-[(2-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-chlorophenyl) phosphate |
InChI |
InChI=1S/C60H60Cl2N8O17P2/c1-36(2)55(71)66-58-65-54-53(57(73)67-58)64-35-70(54)52-31-47(49(82-52)33-79-60(38-14-7-6-8-15-38,39-20-24-41(77-4)25-21-39)40-22-26-42(78-5)27-23-40)87-89(76,85-46-19-12-10-17-44(46)62)81-34-50-48(30-51(83-50)69-32-37(3)56(72)68-59(69)74)86-88(75,80-29-13-28-63)84-45-18-11-9-16-43(45)61/h6-12,14-27,32,35-36,47-52H,13,29-31,33-34H2,1-5H3,(H,68,72,74)(H2,65,66,67,71,73)/t47-,48-,49+,50+,51+,52+,88?,89?/m0/s1 |
InChI 键 |
FGVZHRXVOMZZOH-DTSQZMQMSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C7N=C(NC8=O)NC(=O)C(C)C)OC9=CC=CC=C9Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C7N=C(NC8=O)NC(=O)C(C)C)OC9=CC=CC=C9Cl)OP(=O)(OCCC#N)OC1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















